molecular formula C8H6N2O2S B1332806 1,3-Dioxolo[4,5-F]benzothiazol-6-amine CAS No. 50850-94-7

1,3-Dioxolo[4,5-F]benzothiazol-6-amine

Cat. No. B1332806
CAS RN: 50850-94-7
M. Wt: 194.21 g/mol
InChI Key: GAIRHYOGMGDIGP-UHFFFAOYSA-N
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Description

The compound 1,3-Dioxolo[4,5-F]benzothiazol-6-amine is a heterocyclic molecule that is part of a broader class of benzothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. Although the specific compound 1,3-Dioxolo[4,5-F]benzothiazol-6-amine is not directly mentioned in the provided papers, related structures have been synthesized and studied for various properties and activities.

Synthesis Analysis

The synthesis of related benzothiazole derivatives often involves multi-step reactions starting from simple precursors. For instance, substituted benzothiazoles can be synthesized from reactions involving o-nitroheterocyclic aldehydes in a base-mediated, one-pot heterocyclization method, as demonstrated in the synthesis of novel benzo-1,3-dioxolo-, benzothiazolo-, pyrido-, and quinolino-fused compounds . Similarly, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, a related triazolo benzothiazole derivative, involves the reaction of an amino-triazinone with carbon disulfide and subsequent reaction with benzyl bromide .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring, which may contain additional substituents that influence the compound's properties. X-ray crystallography is often used to determine the precise molecular structure, as seen in the study of 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles . These structures are stabilized by various non-covalent interactions, such as hydrogen bonding and pi-pi stacking interactions, which can be crucial for their biological activity .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, depending on their substituents. For example, reactions with hydrazonoyl halides can lead to the formation of different heterocyclic compounds, including benzothiazine and triazolo[4,3-a]benzimidazole derivatives . Additionally, the reaction of benzothiazolyl derivatives with amines can yield a range of products, including aminocyanomethylene pyrazolone and azolylidene pyrazolone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and density, which are important for their practical applications. The crystalline structure and density of these compounds can be determined through crystallographic analysis, as shown in the study of 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles . The biological activities, such as diuretic, uricosuric, antimicrobial, and antifungal activities, are also significant properties that have been evaluated in various studies .

Scientific Research Applications

Application 1: Fluorescence Lifetime-Based Binding Assay

  • Summary of Application : This compound is used in a fluorescence lifetime-based binding assay for acetylpolyamine amidohydrolases from Pseudomonas aeruginosa . The extraordinary fluorescence features of the compound were exploited to develop an assay with a robust readout .
  • Methods of Application : The assay setup was comprehensively validated and shown to comply with all requirements for a powerful high-throughput screening assay .
  • Results or Outcomes : Using the described binding assay, the first inhibitors against three members of the histone deacetylase family from Pseudomonas aeruginosa were identified .

Application 2: Anti-Seizure Agents

  • Summary of Application : The compound is used in the design, synthesis, and pharmacological evaluation of dioxolo-chromeno-pyridines as anti-seizure agents .
  • Methods of Application : The targeted dioxolo-chromeno-pyridines were synthesized as racemic mixtures and then biological activity was evaluated with racemic mixtures .
  • Results or Outcomes : The compound was found effective in both preclinical seizure models with significant therapeutic/toxicity profile .

Application 3: Fluorescent Dyes

  • Summary of Application : The compound is used in the synthesis of new fluorescent dyes based on the [1,3]-dioxolo[4,5-f]benzodioxole core and its derivatives .
  • Methods of Application : The core unit can be prepared in a simple manner starting from commercially available reactants .
  • Results or Outcomes : The resulting dyes have unique photophysical properties .

Application 4: Optical Sensing

  • Summary of Application : The compound is used in the synthesis of new fluorescent dyes based on the [1,3]-dioxolo[4,5-f]benzodioxole core and its derivatives . These dyes are optimally suited for optical sensing .
  • Methods of Application : The core units can be prepared in a simple manner starting from commercially available reactants . Then, the benzene core can be derivatized via lithiation and their photophysical properties can be adjusted as desired .
  • Results or Outcomes : The obtained fluorophores have an absorption range of 403–520 nm and an emission range of 495–665 nm . This class of fluorescent dyes is also characterized by a long fluorescence lifetime, a high stability towards photobleaching, large Stokes shifts, and small size .

Safety And Hazards

The compound has several hazard statements including H302-H312-H315-H319-H332-H335 . These indicate that it can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c9-8-10-4-1-5-6(12-3-11-5)2-7(4)13-8/h1-2H,3H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIRHYOGMGDIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365978
Record name 2H-[1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxolo[4,5-F]benzothiazol-6-amine

CAS RN

50850-94-7
Record name 1,3-Dioxolo[4,5-f]benzothiazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50850-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-[1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraen-11-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3,4-Methylenedioxyphenylthiourea (1.96 g; Lancaster Chemical Co) in chloroform (6 cm3) was stirred at ambient temperature and a solution of bromine (0.37 cm3) in chloroform (3 cm3) was added in portions. The mixture was cooled using a water bath and after 1 hr. was stored for 64 hr., diluted with water (100 cm3), basified with aqueous 2M sodium hydroxide and extracted with ethyl acetate (2×150 cm3). The combined organic phases were washed with water and dried (magnesium sulphate). The solution was evaporated under reduced pressure to give the required product as a pale pink solid; mp 200° C.; 1H NMR (CDCl3): δ7.06 (1H,s); 7.02(1H,s); 5.98(2H,s); 5.0(broad signal, 2H).
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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